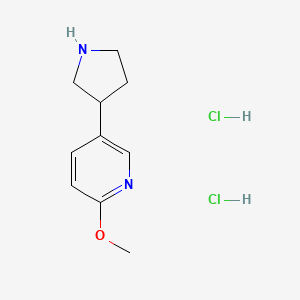
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1909335-96-1 . It has a molecular weight of 251.16 and its IUPAC name is 2-methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride .
Molecular Structure Analysis
The InChI code for “2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride” is 1S/C10H14N2O.2ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;;/h2-3,7,9,11H,4-6H2,1H3;2*1H . This indicates that the molecule consists of a pyridine ring substituted with a methoxy group at the 2nd position and a pyrrolidin-3-yl group at the 5th position. The molecule also has two hydrochloride groups.Physical And Chemical Properties Analysis
“2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride” is an oil at room temperature . It should be stored at 4 degrees Celsius .Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Synthesis of Methoxylated Pyrrolinones : The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are valuable intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). These reactions often involve rearrangement processes that allow for the functionalization of pyrrolidinone skeletons.
- Conducting Polymers from Pyrrole Derivatives : Derivatives of the compound have shown promise in the synthesis of conducting polymers. These materials, synthesized through electropolymerization, exhibit low oxidation potentials and stability in their conducting form, making them suitable for electronic applications (Sotzing et al., 1996).
Material Science
- Electropolymerization for Conducting Materials : The research into derivatized bis(pyrrol-2-yl) arylenes, including methoxy and pyrrolidinyl substituents, has opened avenues for creating conducting polymers with significant potential in material science. These compounds oxidize at relatively low potentials, leading to stable, electrically conducting forms ideal for various technological applications (Sotzing et al., 1996).
Pharmaceutical Research
- Antimicrobial Activity : Cyanopyridine derivatives, synthesized from bromo-pyrrolidinyl pyridine carbonitriles, have been evaluated for antimicrobial activity against a range of aerobic and anaerobic bacteria. Certain derivatives have shown promising minimal inhibitory concentration values, suggesting potential applications in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methoxy-5-pyrrolidin-3-ylpyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-13-10-3-2-8(7-12-10)9-4-5-11-6-9;;/h2-3,7,9,11H,4-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCTZHITYXALJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2CCNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyrrolidin-3-yl)pyridine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2765859.png)
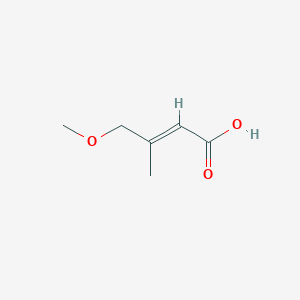
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(2-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2765861.png)
![(Z)-methyl 4-(hydroxyimino)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2765863.png)
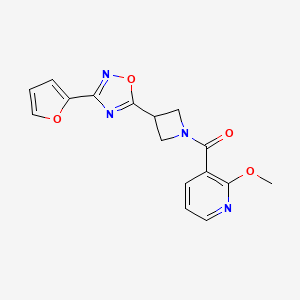
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B2765870.png)
![2-(3,4-dimethoxyphenyl)-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2765871.png)
![N-Benzyl-N-[(3-hydroxyoxolan-3-yl)methyl]but-2-ynamide](/img/structure/B2765874.png)
![[1-(3,5-Dichlorophenyl)-3,3-difluorocyclobutyl]methanol](/img/structure/B2765875.png)
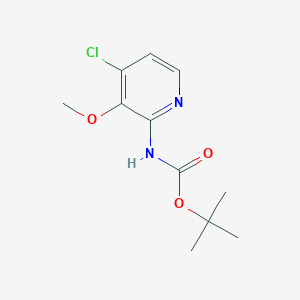
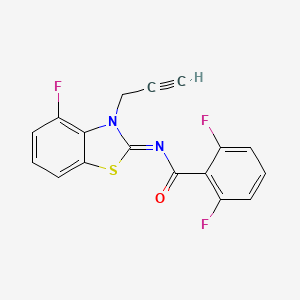
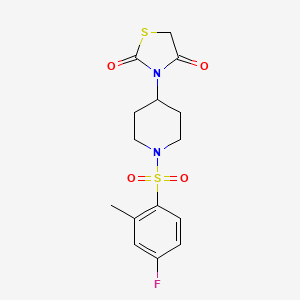
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2765880.png)
![N-Methyl-1-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2765882.png)